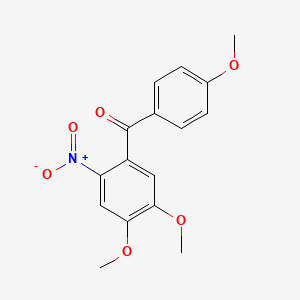
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C16H15NO6 It is a derivative of benzophenone, characterized by the presence of methoxy and nitro functional groups on the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO)
Major Products
Reduction: (4,5-Dimethoxy-2-aminophenyl)(4-methoxyphenyl)methanone
Oxidation: (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)carboxylic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone has several scientific research applications:
Medicine: Explored for its potential use in drug development, particularly in the design of photoactivated therapeutic agents.
Wirkmechanismus
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone involves its photochemical properties. Upon exposure to UV light, the nitro group undergoes a photoreduction process, leading to the formation of a nitroso intermediate. This intermediate can further react to release the protected functional group, making it useful in photolabile protecting group strategies . The molecular targets and pathways involved in this process are primarily related to the photochemical behavior of the nitro and methoxy groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar in structure but with an ethanone group instead of a methanone group.
4,4’-Dimethoxydiphenylamine: Contains methoxy groups but lacks the nitro group, leading to different chemical properties and applications.
4,4’-Dimethoxybenzophenone: Similar benzophenone structure with methoxy groups but without the nitro group, used in different industrial applications.
Uniqueness
(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone is unique due to the combination of methoxy and nitro groups on the phenyl rings, which imparts distinct photochemical properties. This makes it particularly valuable in applications requiring controlled photoreactivity, such as in the development of photoactivated compounds and materials.
Eigenschaften
Molekularformel |
C16H15NO6 |
|---|---|
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
(4,5-dimethoxy-2-nitrophenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H15NO6/c1-21-11-6-4-10(5-7-11)16(18)12-8-14(22-2)15(23-3)9-13(12)17(19)20/h4-9H,1-3H3 |
InChI-Schlüssel |
FGNNBMWPOQZIHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
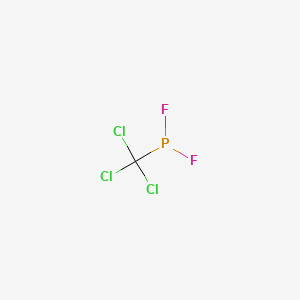
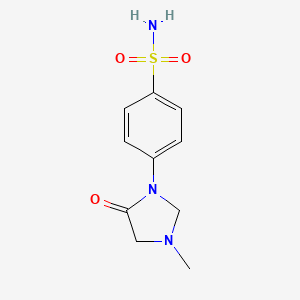

![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
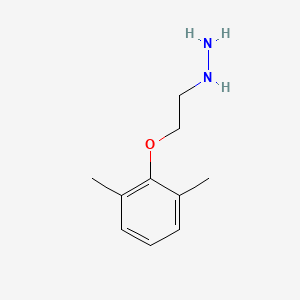

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
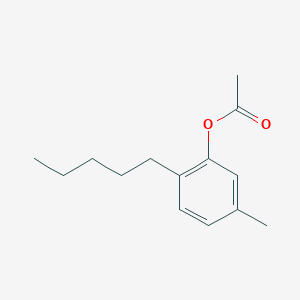
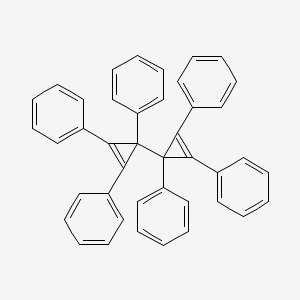

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
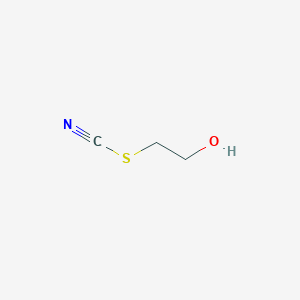
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
